molecular formula C9H13N5O B1516540 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 915921-28-7

2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B1516540
CAS No.: 915921-28-7
M. Wt: 207.23 g/mol
InChI Key: WXSYDPOEQVVXSO-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a chemical compound with the molecular formula C9H13N5O and a molecular weight of 207.24 g/mol

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL typically involves multiple steps, starting with the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable hydrazine derivative with a β-diketone in the presence of a propyl group. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the triazolopyrimidinone ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL has shown potential in various scientific research applications. Its unique structure and biological activities make it a candidate for the development of new drugs, agricultural chemicals, and other industrial products. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a tool for studying biological processes and pathways. In medicine, it has the potential to be developed into therapeutic agents for treating various diseases. In industry, it can be utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can be compared with other similar compounds, such as 2-Amino-5-methyl-6-ethyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL and 2-Amino-5-methyl-6-butyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL. These compounds share a similar core structure but differ in the length of the alkyl chain attached to the triazolopyrimidinone ring. The differences in their chemical structures can lead to variations in their biological activities and properties, highlighting the uniqueness of each compound.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and diverse reactivity make it a valuable tool for the development of new drugs, chemicals, and materials

Properties

IUPAC Name

2-amino-5-methyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-4-6-5(2)11-9-12-8(10)13-14(9)7(6)15/h3-4H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSYDPOEQVVXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2N=C(NN2C1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651089
Record name 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-28-7
Record name 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 2
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 3
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 4
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 5
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 6
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

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